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Introduction

The aceto-carmine squash technique is a classic, rapid, and effective cytogenetic method
used for the visualization of chromosomes, particularly in plant and some animal tissues. The
procedure involves staining the chromosomes with aceto-carmine, a basic dye that binds to
the acidic nucleic acids within the chromosomes, rendering them visible under a light
microscope. The "squash" aspect of the technique refers to the mechanical flattening of the
stained tissue on a microscope slide to separate the cells and spread the chromosomes for
clear observation.

This method is widely employed for studying mitotic and meiotic stages, determining
chromosome numbers, and analyzing chromosomal morphology and abnormalities.[1][2] Its
primary advantages are the simplicity of the procedure and the excellent contrast it provides
between the stained chromosomes and the cytoplasm.[3] The acetic acid in the stain solution
acts as both a fixative and a macerating agent, helping to soften the tissue.[4]

Reagent and Solution Preparation

Accurate preparation of staining and fixation solutions is critical for successful chromosome
visualization. The following tables provide recipes for standard aceto-carmine stains and
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common fixatives.

[able 1: Aceto-Carmine Stain Recipes

Stain Name

Carmine
Concentration

Components

Preparation
Protocol

1% Aceto-Carmine

1%

- Carmine: 10 g- 45%
Glacial Acetic Acid: 1
L

Dissolve 10 g of
carmine in 1 L of 45%
glacial acetic acid.
Add boiling chips,
reflux for 24 hours,
cool, and filter into
dark bottles. Store at
4°C.[5][6]

2% Aceto-Carmine

2%

- Carmine: 2 g- 45%
Glacial Acetic Acid:
100 ml

Dissolve 2 g of orcein
in 100 ml of hot 45%
glacial acetic acid,
shake well, cool, and
filter.[7][8]

Iron-Fortified Aceto-

Carmine

~1%

- 1% Aceto-Carmine
Solution- 10% Ferric
Chloride (FeClz-6H20)

Solution

To intensify the stain,
add 5 mL of a 10%
ferric chloride solution
to every 100 mL of 1%
aceto-carmine
solution.[5][6]

0.5% Aceto-Carmine

0.5%

- Carmine: 0.5 g- 45%
Glacial Acetic Acid:
100 ml

Dissolve 0.5 g of
carmine in 100 ml of
hot 45% glacial acetic
acid, boil for 15-30
minutes, cool, and
filter.[7][9]

Table 2: Common Fixative Solutions
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Fixative Name Composition Recommended Use

Excellent for preserving
- Ethanol (95% or Absolute): 6

) nuclear structures, widely used
Carnoy's Solution parts- Chloroform: 3 parts-

) ) ) for plant anthers and root tips.
Glacial Acetic Acid: 1 part

[1][10]
) ] - Ethanol (Absolute): 3 parts- A rapid-acting fixative suitable
Farmer's Fluid (Acetic-Alcohol) ) ) ) ]
Glacial Acetic Acid: 1 part for plant root tips.[3][8]

Experimental Protocols

The following protocols provide detailed methodologies for preparing chromosome squashes

from different tissue types.

Protocol 1: Mitotic Chromosomes from Plant Root Tips
(e.g., Onion)

This is a standard method for observing stages of mitosis. Onion root tips are ideal as they are
easy to grow and have a region of actively dividing cells (the apical meristem).[2]

Methodology:

o Material Growth: Grow onion roots by placing an onion bulb over a beaker of water, ensuring
the base just touches the water. Roots will appear in 3-4 days.

e Pre-treatment (Optional): To accumulate cells in the metaphase stage, excise root tips and
place them in ice-cold water for 8 to 24 hours.[3] This treatment disrupts spindle fiber

formation.
 Fixation:
o Cut the terminal 1-2 cm of freshly grown root tips.

o Immediately transfer them into a fixative solution like Farmer's Fluid (3:1 ethanol:acetic
acid) or Carnoy's solution.[3][8]
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o Fix for at least 24 hours. For long-term storage, roots can be kept in 70% ethanol at 4°C.

[8]

e Hydrolysis:
o Transfer a fixed root tip to a watch glass containing 1N HCI.

o Gently warm at 60°C for 5-10 minutes. This step is crucial for softening the tissue by
hydrolyzing the middle lamella.[3][2]

e Staining:

o Carefully remove the root tip from the acid and place it in a drop of 1% or 2% aceto-
carmine stain on a clean microscope slide for at least 30 minutes.[5][8]

e Squashing and Mounting:

o Cut off the darkly stained meristematic region (the terminal 1-2 mm) and discard the rest of
the root tip.[5]

o Add a drop of 45% acetic acid to the slide.[5]
o Place a coverslip over the root tip.

o Place the slide between two layers of filter paper and press firmly with your thumb or the
back of a pencil to squash the tissue and spread the cells in a single layer.[5] Be careful
not to move the coverslip sideways.

» Microscopy:

o Observe the slide under low power (10x) to locate cells with well-spread chromosomes,
then switch to high power (40x or 100x with oil immersion) for detailed observation of
mitotic stages.

Protocol 2: Meiotic Chromosomes from Plant Pollen
Mother Cells (Anthers)

This protocol is used to study the stages of meiosis in developing pollen.
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Methodology:
o Material Collection and Fixation:
o Collect immature flower buds or spikes.

o Fix the entire structure in Carnoy's solution (6:3:1) for 72 hours or until the green tissue
becomes colorless.[1][10]

e Staining:
o Dissect the anthers from the fixed buds.
o Place the anthers directly into aceto-carmine stain for 48-72 hours.[1]

e Squashing and Mounting:

[¢]

Place one or two stained anthers in a drop of 45% acetic acid on a clean slide.

[e]

Gently break the anther wall with a needle to release the pollen mother cells.

Remove the anther debris.

o

[¢]

Place a coverslip over the cells and gently heat the slide over a spirit lamp for a few
seconds to intensify the stain and improve chromosome spreading. Do not boil.[5]

[¢]

Squash the preparation firmly between layers of filter paper.[1]

e Microscopy: Scan the slide under the microscope to identify cells undergoing various stages
of meiosis.

Protocol 3: Chromosomes from Animal Cells
(Amphibian Tail Fin)

This technique is adapted for studying mitotic chromosomes in animal tissues, such as the tail
tips of amphibian larvae.[11]

Methodology:
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» Material Collection and Staining:
o Amputate approximately 1 mm of the tail-tip from a tadpole or larva.[11]

o Transfer the tail-tip directly into a depression slide containing a few drops of aceto-
carmine stain.

o Allow the tissue to stain for about two hours, covering the depression to prevent
evaporation.[11]

e Squashing and Mounting:

o After staining, transfer the tail-tip to a clean microscope slide with a small drop of fresh
aceto-carmine.

o Place a coverslip over the tissue.

o Position the slide between layers of filter paper and apply firm pressure with your fingertips
to squash the tissue.[11]

e Sealing and Observation:
o For immediate observation, the slide can be viewed directly.

o For delayed observation or to make the slide semi-permanent, seal the edges of the
coverslip with a mixture of melted paraffin and beeswax. The chromosomes often stain
darker after 3-4 days.[11]

Workflow and Visualization

The following diagram illustrates the general workflow for the aceto-carmine squash
preparation.
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General Workflow for Aceto-Carmine Chromosome Squash Preparation

1. Sample Collection
(e.g., Root tips, Anthers, Tail fin)

l

2. Pre-treatment (Optional)
(e.g., Cold shock, Colchicine)

l

3. Fixation
(e.g., Carnoy's Solution)

4. Hydrolysis (Maceration)
(e.g., IN HCI, gentle warming)

5. Staining
(1-2% Aceto-Carmine)

6. Mounting & Squashing
(On slide with 45% Acetic Acid)

7. Microscopy
(Observation of Chromosomes)

Click to download full resolution via product page

Aceto-Carmine Squash Preparation Workflow.

Troubleshooting
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Successful preparations require careful attention to each step. The table below outlines

common problems and their solutions.

Table 3: Troubleshooting Common Issues

Problem

Possible Cause(s)

Suggested Solution(s)

Poor/Weak Staining

- Insufficient staining time.-
Stain solution is old or too

dilute.- Inadequate fixation.

- Increase staining duration. If
material was fixed for a long
time, it requires longer
staining.[5]- Prepare fresh
stain.- Add a few drops of ferric
chloride solution to intensify
the stain.[5]

Overstaining/Dark Cytoplasm

- Excessive staining time.-
Stain is too concentrated.-

Insufficient destaining.

- Reduce staining time.- After
squashing, gently lift the
coverslip and add a drop of
45% acetic acid to destain the

cytoplasm, then re-squash.[3]

Chromosomes Not Spread
Well

- Insufficient squashing
pressure.- Incomplete
hydrolysis/maceration.- Cells

are clumped together.

- Apply firm, even pressure
during the squash. Do not tap
the coverslip as it can break
chromosomes.- Ensure
hydrolysis is done correctly to
separate cells.- Use only a
small piece of the most

meristematic tissue.

Broken Cells or Chromosomes

- Excessive or uneven
pressure during squashing.-
Moving the coverslip sideways

during squashing.

- Apply firm, vertical pressure.
Avoid any lateral movement of
the coverslip.[5]- Ensure the
tissue is properly softened

before squashing.

Air Bubbles Under Coverslip

- Improper placement of the

coverslip.

- Lower the coverslip at an
angle onto the drop of liquid to

allow air to escape.
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Making Preparations Permanent

Temporary squash preparations will dry out. To make them permanent for long-term storage
and analysis:

o Bridges' Alcohol Vapor Method: This classic method involves placing the slide in a closed
container with alcohol vapor to dehydrate the tissue without removing the coverslip.[11][12]

* Freeze-Shattering: Place the slide on a block of dry ice or dip it in liquid nitrogen for about 30
seconds.[13][14] This freezes the slide, allowing the coverslip to be pried off with a razor
blade while the cellular material remains adhered to the slide.

« Dehydration and Mounting: After coverslip removal, dehydrate the slide through an ethanol
series (e.g., 70%, 95%, 100%) and mount in a permanent mounting medium like Euparal or
Canada Balsam.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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